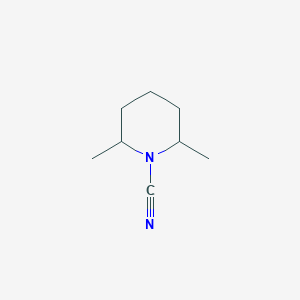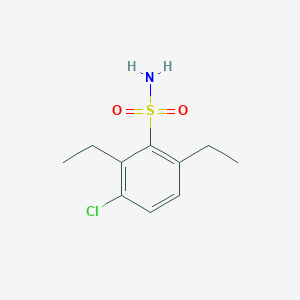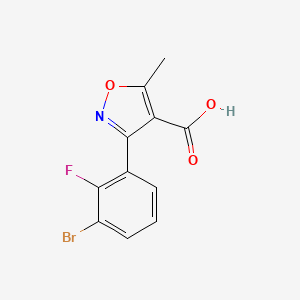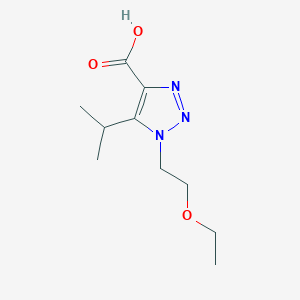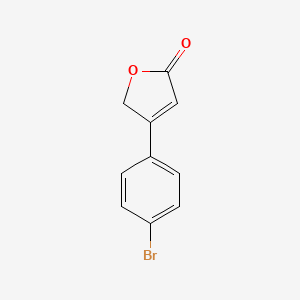![molecular formula C10H13NO2 B15326387 4-[(Pyridin-2-yl)methyl]oxolan-3-ol](/img/structure/B15326387.png)
4-[(Pyridin-2-yl)methyl]oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Pyridin-2-yl)methyl]oxolan-3-ol is a chemical compound that features a pyridine ring attached to a hydroxyl group on an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyridin-2-yl)methyl]oxolan-3-ol typically involves the reaction of pyridin-2-ylmethanol with an appropriate oxolane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving pyridine derivatives and oxolane precursors. The process may involve multiple steps, including purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-[(Pyridin-2-yl)methyl]oxolan-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Production of pyridin-2-ylmethanol derivatives.
Substitution: Generation of various substituted oxolane derivatives.
Scientific Research Applications
Chemistry: 4-[(Pyridin-2-yl)methyl]oxolan-3-ol is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has shown potential as a bioactive molecule, interacting with various biological targets.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[(Pyridin-2-yl)methyl]oxolan-3-ol exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
4-[(Pyridin-2-yl)ethyl]oxolan-3-ol
4-[(Pyridin-3-yl)methyl]oxolan-3-ol
4-[(Pyridin-4-yl)methyl]oxolan-3-ol
Uniqueness: 4-[(Pyridin-2-yl)methyl]oxolan-3-ol is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-(pyridin-2-ylmethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13NO2/c12-10-7-13-6-8(10)5-9-3-1-2-4-11-9/h1-4,8,10,12H,5-7H2 |
InChI Key |
WEWXUVRZNFJUBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)O)CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


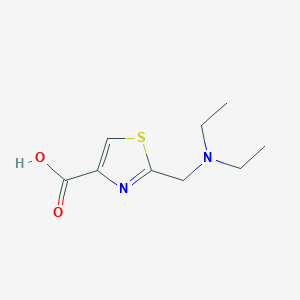
![1H-[1,2,3]triazolo[4,5-b]pyridin-7-aminehydrochloride](/img/structure/B15326312.png)
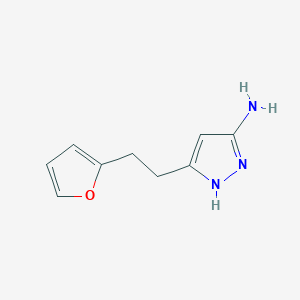
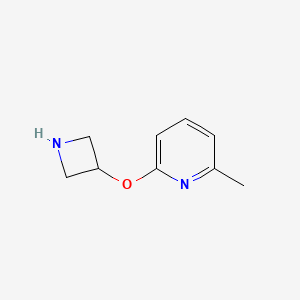
![6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15326327.png)
